2,4,7-Trimethyl-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2,4,7-trimethyl-1H-benzimidazole |
InChI |
InChI=1S/C10H12N2/c1-6-4-5-7(2)10-9(6)11-8(3)12-10/h4-5H,1-3H3,(H,11,12) |
InChI Key |
OMFZAUHFMJDLKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)N=C(N2)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Trimethylated Benzimidazoles
Established Synthetic Routes to Benzimidazole (B57391) Derivatives
The synthesis of the benzimidazole core is well-established, with several classical and modern methods available to chemists.
The most fundamental and widely employed method for synthesizing the benzimidazole ring system involves the condensation of an o-phenylenediamine (B120857) with a carbonyl-containing compound. acs.org This reaction forms the two crucial C-N bonds of the imidazole (B134444) ring. dergi-fytronix.com The classic approach involves heating an o-phenylenediamine with a carboxylic acid or its derivative (such as esters, acid chlorides, or amides). rsc.org For instance, simply heating o-phenylenediamine with formic acid readily produces the parent benzimidazole. dergi-fytronix.com
Numerous variations and improvements on this condensation reaction have been developed. These methods often utilize different coupling partners and catalysts to enhance yield and substrate scope. acs.orgdergi-fytronix.com The reaction between o-phenylenediamines and aldehydes is another primary route, typically proceeding via an oxidative cyclodehydrogenation. rsc.org
Achieving specific substitution patterns on the benzimidazole scaffold, or regioselectivity, is crucial for tuning the molecule's properties. The use of substituted o-phenylenediamines is the most direct strategy. For example, reacting 4-methyl-1,2-phenylenediamine with formic acid in the presence of zinc oxide nanoparticles yields 5-methyl-1H-benzimidazole. acs.org
Aldehyde-based cyclization is a particularly powerful tool for introducing substitution at the 2-position. The condensation of o-phenylenediamines with a wide array of aromatic, heteroaromatic, and aliphatic aldehydes provides access to a diverse library of 2-substituted benzimidazoles. kchem.orgrsc.org While this method is effective for 2-substitution, the synthesis of specific multi-substituted benzimidazoles, such as regiodefined 1,2-disubstituted derivatives, can be more complex. researchgate.net The synthesis of 2,5,6- and 2,5,7-trisubstituted benzimidazoles has been achieved through multi-step pathways starting from appropriately substituted anilines. researchgate.net For example, 2,5,7-trisubstituted benzimidazoles can be synthesized from 5-amino-2,4-dinitrobenzamide, which undergoes hydrolysis, acylation, Curtius rearrangement, and subsequent cyclization steps. researchgate.net
Targeted Synthesis of 2,4,7-Trimethyl-1H-benzo[d]imidazole and Related Scaffolds
While general methods for substituted benzimidazoles are plentiful, specific literature on the direct, one-pot synthesis of this compound is not extensively detailed. However, the synthesis of related tri-substituted scaffolds can be achieved through the strategic application of the catalytic systems discussed below. The synthesis would likely involve the condensation of 3,6-dimethyl-1,2-phenylenediamine with an acetaldehyde (B116499) equivalent or a related C2 synthon, guided by a suitable catalyst.
The development of advanced catalyst systems has been instrumental in improving the efficiency, selectivity, and environmental footprint of benzimidazole synthesis.
Transition metal catalysts are widely used to facilitate the key bond-forming steps in benzimidazole synthesis.
Nickel: Nickel-based catalysts have been employed in benzimidazole synthesis, often for reduction steps within a larger synthetic sequence. For instance, a Ni-Al alloy has been used for the catalytic reduction of a cyano group to a formyl group in the synthesis of 2-aryl-5-formyl-1H-benzimidazoles. nih.gov
Copper: Copper catalysts are particularly versatile and have been used extensively. Copper(II) oxide nanoparticles have been shown to catalyze the intramolecular cyclization of o-bromoaryl derivatives. Facile, one-pot methods using a copper catalyst for domino C-N cross-coupling reactions have been developed to produce 2-arylaminobenzimidazoles. Furthermore, copper-catalyzed three-component reactions of N-(2-aminophenyl)benzamide, tosylazide, and an alkyne have been reported for preparing 1,2-substituted benzimidazoles.
Ruthenium: Ruthenium complexes are effective catalysts, particularly for hydrogenation and dehydrogenation reactions. Benzimidazole derivatives themselves can act as ligands in ruthenium complexes used for the transfer hydrogenation of ketones. dergi-fytronix.com Specific ruthenium(II) complexes have been synthesized and characterized for this purpose. acs.orgdergi-fytronix.com Ruthenium-catalyzed oxidative cyclization of o-phenylenediamines with alcohols can also lead to N-heterocycles. A notable application is the ruthenium-catalyzed synthesis of benzimidazoles from N-alkyl-1,2-diaminobenzenes, which proceeds through an alkyl group transfer mechanism. kchem.org
Zinc: Zinc-based catalysts offer an effective and often milder alternative. A zinc-catalyzed cyclization using poly(methylhydrosiloxane) (B7799882) as a reductant allows for the synthesis of benzimidazoles from o-phenylenediamines and N-substituted formamides. A novel zinc boron nitride (Zn-BNT) material has also been developed as an efficient catalyst for the condensation of o-phenylenediamines with aromatic aldehydes under microwave conditions.
Table 1: Comparison of Metal Catalyst Systems for Benzimidazole Synthesis
| Catalyst Type | Example Catalyst | Typical Reaction | Advantages | Source(s) |
|---|---|---|---|---|
| Nickel | Ni-Al Alloy | Catalytic reduction | Useful in multi-step synthesis | nih.gov |
| Copper | CuI, Cu₂O, CuCl | C-N cross-coupling, cyclization | Versatile, efficient for one-pot reactions | |
| Ruthenium | [RuCl₂(p-cymene)]₂ | Transfer hydrogenation, oxidative cyclization | High activity, useful for alcohol/amine coupling | dergi-fytronix.comkchem.org |
| Zinc | Zn-BNT, Zn catalyst w/ PMHS | Condensation, cyclization | Mild conditions, reusable catalyst options |
In line with the principles of green chemistry, several metal-free and environmentally benign catalytic systems have been developed.
Molecular Iodine: Iodine has emerged as a low-cost, non-toxic, and readily available catalyst for a range of organic transformations, including the synthesis of benzimidazoles. It can effectively catalyze the oxidative cyclization of o-phenylenediamines and aldehydes under mild, often metal-free conditions.
Zinc Boron Nitride Catalyst: As mentioned previously, the zinc boron nitride (Zn-BNT) catalyst represents a green approach. It is a heterogeneous catalyst that can be easily separated from the reaction mixture and reused multiple times with only a minor loss in activity, making the process more sustainable and economical. The reactions are often performed under microwave irradiation, significantly reducing reaction times.
Ionic Liquids: Ionic liquids have been explored as green catalysts and solvents for benzimidazole synthesis. For example, the Brønsted acidic ionic liquid [DodecIm][HSO₄] has been used as a reusable catalyst for the condensation of o-phenylenediamines with aldehydes, affording products in high yields under mild conditions. Their use can simplify work-up procedures and, in some cases, the ionic liquid can serve as both the reaction medium and the catalyst. researchgate.net
Table 2: Comparison of Metal-Free and Green Chemistry Approaches for Benzimidazole Synthesis
| Approach | Example Catalyst/Medium | Typical Reaction | Advantages | Source(s) |
|---|---|---|---|---|
| Metal-Free Catalysis | Molecular Iodine (I₂) | Oxidative cyclization | Low cost, non-toxic, mild conditions | |
| Heterogeneous Catalysis | Zinc Boron Nitride (Zn-BNT) | Aldehyde condensation | Reusable, high yield, short reaction times (MW) | |
| Green Solvents/Catalysts | [DodecIm][HSO₄] | Aldehyde condensation | Reusable, mild conditions, simplified work-up | researchgate.net |
Multi-Component Reaction Strategies for Functionalized Benzimidazoles
Multi-component reactions (MCRs) have emerged as powerful and efficient tools in modern organic synthesis for constructing complex molecular architectures from three or more starting materials in a single, one-pot operation. nih.govresearchgate.net This approach is highly valued for its atom economy, reduced number of purification steps, and the ability to generate diverse libraries of compounds, making it particularly suitable for the synthesis of functionalized benzimidazoles. researchgate.netresearchgate.net
The general strategy for a three-component synthesis of a benzimidazole core involves the condensation of an o-phenylenediamine derivative, an aldehyde, and a third component which can vary. For instance, an iron-catalyzed three-component reaction utilizes a benzo-1,2-quinone, an aldehyde, and ammonium (B1175870) acetate (B1210297) as the nitrogen source to produce benzimidazole derivatives in high yields under mild conditions. nih.govrsc.org The key advantages of this method include its operational simplicity and the use of environmentally benign solvents. rsc.org
Another prominent MCR approach involves the copper-catalyzed reaction of 2-haloanilines, aldehydes, and sodium azide. This method demonstrates good functional group tolerance, allowing for the incorporation of ester, nitro, and chloro groups, and is applicable to both aliphatic and heteroaromatic aldehydes. rsc.org
For the synthesis of a trimethylated benzimidazole like this compound, one would theoretically employ a correspondingly substituted o-phenylenediamine, namely 3,5-dimethyl-1,2-phenylenediamine . This diamine, when reacted with an aldehyde (e.g., acetaldehyde to introduce the 2-methyl group) and a suitable third component under MCR conditions, would lead to the desired functionalized benzimidazole framework. The versatility of MCRs allows for the introduction of various substituents on the benzimidazole core by simply changing the starting components. researchgate.net
Table 1: Examples of Multi-Component Reactions for Benzimidazole Synthesis
| Catalyst/Reagent System | Starting Materials | Key Features |
|---|---|---|
| Fe(III)-porphyrin complex | Benzo-1,2-quinone, Aldehyde, Ammonium acetate | High selectivity, Mild reaction conditions, Environmentally friendly. nih.govrsc.org |
| Copper(I) chloride / TMEDA | 2-Haloaniline, Aldehyde, Sodium azide | Good functional group tolerance, One-pot C-N bond formation. rsc.org |
| Rh(I) catalyst | Benzimidazole, Aldehyde | C-H activation for 2-aryl/heteroaryl substitution. researchgate.net |
| H₂O₂/TiO₂ P25 nanoparticles | o-Phenylenediamine, Aldehyde | Solvent-free conditions, Excellent yields. rsc.org |
Mechanistic Studies of Reaction Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product formation. The synthesis of benzimidazoles typically proceeds through a sequence of cyclization and aromatization steps, though side reactions can occur under certain conditions.
Elucidation of Cyclization and Aromatization Mechanisms
The classical formation of the benzimidazole ring from an o-phenylenediamine and an aldehyde involves a well-established mechanistic pathway. rsc.orgresearchgate.net The process is generally initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate a Schiff base (imine).
The key cyclization step involves the intramolecular attack of the second amino group onto the imine carbon, forming a five-membered dihydrobenzimidazole ring. rsc.org This cyclized intermediate is not aromatic and must undergo an oxidation step to form the stable benzimidazole product. This final aromatization step is often the rate-determining step and can be achieved using various oxidizing agents or can occur via aerobic oxidation. rsc.orgnih.gov The entire sequence—condensation, cyclization, and oxidative aromatization—can often be performed in a single pot. rsc.org
For the synthesis of this compound from 3,5-dimethyl-1,2-phenylenediamine and acetaldehyde, the proposed mechanism would follow these steps:
Condensation: Reaction between one amino group of 3,5-dimethyl-1,2-phenylenediamine and acetaldehyde to form an imine intermediate.
Cyclization: Intramolecular nucleophilic attack from the second amino group to form 2,4,7-trimethyl-2,3-dihydro-1H-benzo[d]imidazole.
Aromatization: Oxidation of the dihydro intermediate to yield the final aromatic product, this compound.
Analysis of Side Reactions and Alternative Product Formation (e.g., Benzodiazepine (B76468) Formation from o-Phenylenediamine and Acetone)
In the synthesis of benzimidazoles, the choice of reactants and solvents can sometimes lead to the formation of unexpected side products. A well-documented example is the reaction of o-phenylenediamine with acetone (B3395972), which is often used as a solvent. Instead of forming the expected 2,2-dimethyl-2,3-dihydro-1H-benzo[d]imidazole, this reaction frequently yields a seven-membered ring structure, a benzodiazepine. nih.govnih.gov
Specifically, the reaction between o-phenylenediamine and two molecules of acetone leads to the formation of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine . nih.govijtsrd.com This alternative reaction pathway was observed during attempts to synthesize a 2-substituted benzimidazole where acetone was present in the reaction mixture. nih.gov The formation of the benzodiazepine involves the condensation of both amino groups of the diamine with two molecules of acetone. nih.govnih.gov
The proposed mechanism for this side reaction is as follows:
One molecule of o-phenylenediamine reacts with one molecule of acetone to form an imine.
A second molecule of acetone undergoes an aldol-type condensation with the first, followed by reaction with the second amino group of the diamine.
Subsequent cyclization and dehydration result in the formation of the stable seven-membered benzodiazepine ring. researchgate.net
This reaction can be catalyzed by various acids and has been shown to proceed with high yield under different conditions, including microwave irradiation or conventional heating in ethanol. nih.govnih.gov
Table 2: Conditions for Benzodiazepine Formation from o-Phenylenediamine and Acetone
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| o-Phenylenediamine, Acetone, Ethanol | Reflux, 80°C, 8 h | 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | 62% nih.gov |
| o-Phenylenediamine, Isophthalic acid, Acetone-Ethanol mixture | Microwave irradiation, 180 W, 50°C, 15 min | 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-ium isophthalate | 84% nih.gov |
| o-Phenylenediamine, Acetone, Methanol | Room Temperature | 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | Excellent Yield researchgate.net |
| o-Phenylenediamine, Acetone | Solvent-free, MgO/POCl₃ | 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | 90% ijtsrd.com |
Computational Chemistry and Theoretical Investigations of 2,4,7 Trimethyl 1h Benzo D Imidazole
Quantum Chemical Characterization
Quantum chemical studies provide a foundational understanding of a molecule's intrinsic properties. These investigations typically involve methods to determine the most stable three-dimensional arrangement of atoms and to analyze the distribution of electrons within the molecule.
Density Functional Theory (DFT) Calculations for Geometric Structure Optimization
For many benzimidazole (B57391) derivatives, DFT calculations are routinely employed to determine optimized molecular geometries, including bond lengths and angles. nih.gov This process finds the lowest energy conformation of the molecule, which is crucial for understanding its interactions and properties. For instance, studies on related benzimidazoles have utilized DFT methods to correlate calculated structures with experimental data from X-ray crystallography. mdpi.com However, specific optimized geometric parameters for 2,4,7-Trimethyl-1H-benzo[d]imidazole, derived from DFT calculations, are not available in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) analysis is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov While FMO analyses have been performed for numerous benzimidazole compounds to understand their electronic behavior, specific values for the HOMO-LUMO energies and the corresponding energy gap for this compound have not been reported.
Molecular Electrostatic Potential Surface (MESP) Analysis
Molecular Electrostatic Potential (MESP) mapping is a valuable computational technique used to visualize the charge distribution on a molecule's surface. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how a molecule will interact with other chemical species. nih.govresearchgate.net MESP analyses are common for various heterocyclic compounds, but a specific MESP map and its corresponding analysis for this compound are absent from current publications.
Spectroscopic Property Prediction and Validation
Computational methods are also instrumental in predicting spectroscopic data, which can then be used to validate or interpret experimental findings.
Theoretical Simulation of Nuclear Magnetic Resonance (NMR) Spectra (e.g., GIAO/DFT for 1H, 13C, 15N)
The Gauge-Independent Atomic Orbital (GIAO) method, often combined with DFT, is a standard approach for calculating theoretical NMR chemical shifts. These predictions are invaluable for assigning signals in experimental spectra, especially for complex molecules or where tautomerism might complicate interpretation. arabjchem.org While experimental ¹H and ¹³C NMR data have been published for various benzimidazole derivatives, including some trimethylated isomers like 1,5,6-trimethyl-1H-benzo[d]imidazole, a corresponding theoretical simulation for this compound is not documented. rsc.orgrsc.org
Computational Vibrational Spectroscopy (e.g., FT-IR)
Theoretical calculations of vibrational frequencies using DFT are widely used to aid in the assignment of bands in experimental Fourier-Transform Infrared (FT-IR) spectra. nih.govrsc.org This approach helps to understand the vibrational modes of the molecule. Although FT-IR spectra and their computational assignments are available for many benzimidazoles, such a detailed vibrational analysis for this compound has not been found in the literature.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational tools used to predict and analyze the behavior of molecules. For benzimidazole derivatives, these techniques are instrumental in understanding their interactions with biological targets and their conformational stability. While specific studies focusing solely on this compound are not extensively documented in the reviewed literature, the general principles and findings from studies on substituted benzimidazoles can be extrapolated to understand its potential behavior. nih.govrsc.orgtandfonline.comresearchgate.netnih.gov
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org In drug discovery, this technique is frequently used to predict the binding mode of a ligand (like a benzimidazole derivative) to the active site of a target protein.
While no specific molecular docking studies were identified for this compound in the reviewed literature, research on other substituted benzimidazoles highlights the utility of this approach. For instance, docking studies on novel benzimidazole-thiazole derivatives have been used to investigate their potential as selective COX-2 inhibitors. rsc.org These studies typically involve:
Preparation of the Ligand and Receptor: The 3D structure of the benzimidazole derivative is optimized, and the target protein structure is obtained from a database like the Protein Data Bank (PDB).
Docking Simulation: A docking algorithm is used to place the ligand into the binding site of the receptor in various conformations and orientations.
Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are then analyzed.
For this compound, hypothetical docking studies could be performed against various known targets of benzimidazole compounds to predict its potential biological activities. The trimethyl substitution pattern would influence its steric and electronic properties, which in turn would affect its binding affinity and selectivity for different targets.
Table 1: Representative Molecular Docking Data for Substituted Benzimidazole Derivatives Against Various Targets
| Benzimidazole Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Reference |
| Benzimidazole-Thiazole Derivative | COX-2 | -8.927 | Arg513, Tyr385, Ser530 | rsc.org |
| 1,2-Disubstituted Benzimidazole | DNA Gyrase | Not Specified | Asp73, Gly77, Ala92 | nih.gov |
| 1,3-dihydro-2H-benzimidazol-2-one Derivative | GALR3 | Not Specified | Phe106, Trp241, His264 | tandfonline.com |
This table presents data from studies on various benzimidazole derivatives to illustrate the type of information obtained from molecular docking studies. The data is not specific to this compound.
Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system. researchgate.net Following molecular docking, MD simulations are often employed to assess the stability of the predicted ligand-protein complex and to analyze the conformational changes that may occur upon binding.
For benzimidazole derivatives, MD simulations can:
Validate Docking Poses: By simulating the complex in a dynamic environment (typically including water and ions), the stability of the predicted binding mode can be confirmed.
Calculate Binding Free Energies: More accurate estimations of binding affinity can be obtained using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).
A study on benzimidazole-thiazole derivatives used 100 ns MD simulations to confirm the stability of the complexes with the COX-2 enzyme. rsc.org Similarly, simulations on other benzimidazole derivatives have been used to understand their interaction with targets like α-amylase and triosephosphate isomerase. researchgate.netnih.gov Although no specific MD simulation data for this compound was found, it is expected that such simulations would be crucial to validate any predicted binding modes from docking studies and to understand its dynamic behavior within a biological environment.
Table 2: Key Parameters from Molecular Dynamics Simulations of Benzimidazole Derivative-Protein Complexes
| System | Simulation Time (ns) | RMSD (Å) (Protein Backbone) | RMSF (Å) (Ligand) | Key Findings | Reference |
| Benzimidazole-Thiazole-COX-2 Complex | 100 | ~1.5 - 2.0 | ~0.5 - 1.0 | Stable complex formation confirmed | rsc.org |
| Benzimidazole Derivative-α-amylase Complex | Not Specified | Stable | Stable | Confirmed optimal stability of the complex | nih.gov |
| Benzimidazole Derivative-HsTIM Complex | Not Specified | Stable | Stable | Predicted stability of the protein-ligand complex | researchgate.net |
This table illustrates typical data obtained from MD simulations of various benzimidazole derivatives. The data is not specific to this compound.
Studies on Tautomerism and Proton Transfer Dynamics in N-H Benzimidazoles
N-H benzimidazoles, including this compound, can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms of the imidazole (B134444) ring. This phenomenon, known as annular tautomerism, is a fundamental characteristic of this class of compounds and can significantly influence their chemical and biological properties. beilstein-journals.orgresearchgate.netnih.gov
The tautomeric equilibrium is influenced by several factors, including the nature and position of substituents on the benzimidazole core, the solvent, and the temperature. researchgate.net In the case of this compound, the two possible tautomers are this compound and 2,5,7-Trimethyl-1H-benzo[d]imidazole.
Theoretical studies, typically employing Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of tautomers and the energy barriers for proton transfer. beilstein-journals.orgresearchgate.netnih.gov Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are used to study the tautomeric equilibrium in solution and in the solid state. beilstein-journals.org In solution, if the proton transfer is fast on the NMR timescale, an averaged spectrum is observed. At low temperatures, the exchange can be slowed down, allowing for the observation of signals from individual tautomers. researchgate.net
A study on five different benzimidazoles using both experimental NMR and theoretical GIAO/DFT calculations has provided a framework for unambiguously assigning the tautomeric positions. beilstein-journals.org The study highlighted that in some solvents and in the solid state, the tautomerism can be "blocked," leading to distinct signals for the different tautomers. For N-unsubstituted 1H-benzimidazoles, proton transfer can occur via intermolecular hydrogen bonds, often forming dimeric or trimeric structures. beilstein-journals.org The trimethyl substituents in this compound would be expected to influence the electronic distribution in the ring and, consequently, the relative energies of the two tautomers and the kinetics of their interconversion.
Table 3: Theoretical and Experimental Approaches to Studying Tautomerism in Benzimidazoles
| Method | Information Obtained | Example Application | Reference |
| Density Functional Theory (DFT) | Relative energies of tautomers, energy barriers for proton transfer, optimized geometries. | Calculation of tautomer stabilities for substituted 2-hydroxybenzimidazoles. | nih.gov |
| GIAO/DFT Calculations | Theoretically calculated NMR chemical shifts for different tautomers. | Assignment of tautomeric positions in NH-benzimidazoles. | beilstein-journals.org |
| Variable Temperature NMR | Determination of tautomeric ratios and activation energies for proton transfer. | Investigation of tautomerism in Omeprazole and related compounds. | researchgate.net |
| One-photon Absorption Spectroscopy | Assessment of tautomeric populations in solution. | Study of tautomeric distribution in 5(6)-aminobenzimidazole derivatives. | nih.gov |
Coordination Chemistry of 2,4,7 Trimethyl 1h Benzo D Imidazole
Ligand Design and Metal Complex Formation
The design of ligands based on the benzimidazole (B57391) framework is a significant area of research, driven by the diverse applications of their metal complexes in fields such as catalysis and medicinal chemistry. nih.govnih.gov The substituents on the benzimidazole ring play a crucial role in tuning the electronic and steric properties of the ligand, which in turn affects the structure, stability, and reactivity of the resulting metal complexes. researchgate.net
The 2,4,7-trimethyl-1H-benzo[d]imidazole ligand is expected to coordinate to metal ions primarily through the lone pair of electrons on the sp²-hybridized nitrogen atom (N3) of the imidazole (B134444) ring. This is the most common binding mode for benzimidazole-type ligands, acting as a monodentate ligand. nih.govmdpi.com The N-H proton can be retained or lost upon coordination, depending on the reaction conditions and the metal ion.
In some cases, benzimidazole derivatives can also act as bridging ligands, coordinating to two metal centers simultaneously, leading to the formation of polynuclear complexes. The methyl groups at the 2, 4, and 7 positions are expected to introduce steric hindrance that could influence the geometry of the resulting metal complex. researchgate.net Furthermore, the electron-donating nature of the methyl groups would increase the electron density on the benzimidazole ring system, potentially enhancing the donor strength of the coordinating nitrogen atom.
The synthesis of transition metal complexes with benzimidazole analogues is typically achieved through straightforward methods. koreascience.kr A common approach involves the direct reaction of the benzimidazole derivative with a metal salt in a suitable solvent. For instance, complexes of Cu(II), Co(II), and Ni(II) with various benzimidazole ligands have been synthesized by reacting the ligand with the corresponding metal chloride or acetate (B1210297) salt in an alcoholic solution, often with gentle heating or refluxing to facilitate the reaction. nih.govkoreascience.kr
The stoichiometry of the reactants can be controlled to yield complexes with different metal-to-ligand ratios, such as 1:1 or 1:2. nih.govnih.gov The choice of solvent (e.g., methanol, ethanol, DMF) and the reaction temperature can also influence the nature of the final product. nih.gov In many cases, the resulting metal complexes precipitate from the reaction mixture upon cooling and can be isolated by filtration. Recrystallization from an appropriate solvent is often performed to obtain pure crystalline products suitable for further characterization. nih.gov
Structural Characterization of Metal Complexes
The definitive structural elucidation of metal complexes relies on a combination of single-crystal X-ray diffraction and various spectroscopic techniques.
For example, the crystal structure of a mononuclear copper complex with a benzimidazole derivative revealed a square planar geometry, while a dinuclear copper complex adopted a similar geometry with methoxo bridges. acs.org In a zinc complex with two 1-benzyl-2-methylimidazole (B84082) ligands and two chloride ions, the zinc atom was found to be in a tetrahedral environment. nih.gov It is reasonable to expect that complexes of this compound would exhibit similar structural diversity.
Table 1: Representative X-ray Crystallography Data for Analogous Benzimidazole Complexes
| Complex | Metal Ion | Coordination Geometry | M-N Bond Length (Å) | Reference |
|---|---|---|---|---|
| [Zn(bmim)₂Cl₂] | Zn(II) | Tetrahedral | ~2.02 | nih.gov |
| [CuL¹Br₂]·2H₂O | Cu(II) | Square Planar | 1.983(3), 2.037(4) | rsc.org |
| Cu(L)(phen)₂ | Cu(II) | Distorted Square Pyramidal | - | rsc.org |
bmim = 1-benzyl-2-methylimidazole; L¹ = N,N′-bis(benzimidazol-2-ylethyl)ethane-1,2-diamine; L = 2,6-bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine; phen = 1,10-phenanthroline; H₃L = (1H-benzimidazol-2-ylmethanamine)trihydrochloride
Spectroscopic methods are invaluable for confirming the coordination of the ligand and for probing the coordination environment around the metal ion, both in the solid state and in solution.
Infrared (IR) Spectroscopy: In the IR spectrum of a free benzimidazole ligand, the C=N stretching vibration typically appears in the range of 1600-1630 cm⁻¹. Upon coordination to a metal ion through the imine nitrogen, this band is expected to shift, usually to a lower frequency, which is a strong indication of complex formation. nih.govnih.gov The N-H stretching vibration, observed at higher wavenumbers (around 3000-3200 cm⁻¹), may also shift or broaden upon coordination. nih.gov The appearance of new bands at lower frequencies (typically below 500 cm⁻¹) can be attributed to the formation of M-N bonds. nih.gov
Table 2: Typical IR Spectral Data for Benzimidazole Complexes
| Compound Type | ν(C=N) (cm⁻¹) | ν(N-H) (cm⁻¹) | ν(M-N) (cm⁻¹) | Reference |
|---|---|---|---|---|
| Free Ligand | ~1620-1638 | ~3052-3300 | - | nih.govnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes in solution. semanticscholar.orgresearchgate.net The coordination of the benzimidazole ligand to a metal ion leads to changes in the chemical shifts of the protons and carbons, particularly those close to the coordination site. The signal for the N-H proton in ¹H NMR is often a broad singlet and its position can be sensitive to the solvent and concentration. researchgate.net Upon deprotonation and coordination, this signal disappears. The chemical shifts of the aromatic protons and the methyl groups on the this compound ligand would also be expected to shift upon complexation, providing further evidence of coordination. semanticscholar.org
Electronic Properties and Redox Behavior in Metal Complexes
The electronic properties and redox behavior of transition metal complexes are fundamentally influenced by the nature of the ligands. rsc.orgrsc.org The introduction of a this compound ligand into the coordination sphere of a redox-active metal, such as copper or ruthenium, is expected to modulate its electrochemical properties. rsc.orgacs.org
Investigation of Metal-Ligand Interactions (e.g., σ- and π-Bonding)
The coordination of this compound to a metal center is anticipated to occur primarily through the pyridinic nitrogen atom (N3) of the imidazole ring. This nitrogen possesses a lone pair of electrons in an sp² hybrid orbital, making it a potent σ-donor. The formation of a coordinate covalent bond between this nitrogen and a metal ion is the principal interaction governing complex formation.
The electronic nature of the benzimidazole ring system also allows for the possibility of π-interactions. The fused aromatic system can engage in π-backbonding with electron-rich metal centers. In this scenario, the metal d-orbitals of appropriate symmetry can donate electron density into the π* antibonding orbitals of the benzimidazole ligand. The presence of three electron-donating methyl groups on the benzene (B151609) ring of this compound would increase the electron density on the ligand, potentially enhancing its σ-donor capability and influencing the energy of its π* orbitals, thereby modulating the extent of π-backbonding.
The steric hindrance introduced by the methyl groups, particularly the one at the 7-position, can also play a crucial role in the geometry and stability of the resulting metal complexes. This steric bulk may influence the coordination number of the metal center and the orientation of the ligand in the coordination sphere.
Table 1: Expected Metal-Ligand Interaction Characteristics for a Hypothetical [M(this compound)n] Complex
| Interaction Type | Description | Expected Influence of Trimethyl Substitution |
| σ-Donation | Donation of the lone pair from the pyridinic nitrogen (N3) to a vacant metal orbital. | Enhanced due to the electron-donating effect of the methyl groups, leading to a stronger M-N bond. |
| π-Backbonding | Donation of electron density from metal d-orbitals to the π* orbitals of the benzimidazole ring. | The electron-donating methyl groups may raise the energy of the ligand's π* orbitals, potentially weakening the π-acceptor character compared to unsubstituted benzimidazole. |
| Steric Effects | Spatial interference from the methyl groups, especially at the 7-position. | May lead to longer metal-ligand bond lengths or favor lower coordination numbers to accommodate the bulky ligand. |
Electrochemical Characterization and Redox Studies
The electrochemical behavior of metal complexes with this compound is expected to be rich and informative, providing insights into the electronic structure and the nature of the metal-ligand interactions. Cyclic voltammetry would be a key technique to probe the redox properties of these complexes.
The redox processes observed can be either metal-centered or ligand-centered. In a metal-centered process, the oxidation state of the central metal ion changes. The potential at which this occurs is sensitive to the electronic environment provided by the ligand. The electron-donating methyl groups on the this compound ligand would be expected to increase the electron density at the metal center, making it easier to oxidize (shifting the oxidation potential to a more negative value) and harder to reduce (shifting the reduction potential to a more negative value) compared to complexes with unsubstituted benzimidazole.
Ligand-centered redox processes, involving the oxidation or reduction of the benzimidazole moiety itself, are also possible. The stability of the resulting radical cation or anion would be influenced by the trimethyl substitution. Studies on other benzimidazole derivatives have shown that they can undergo redox reactions, although these are not always reversible. researchgate.net The electrochemical behavior can be further complicated by processes such as dimerization following the initial redox event. researchgate.net
Table 2: Predicted Redox Potentials for Hypothetical First-Row Transition Metal Complexes of this compound vs. Unsubstituted Benzimidazole
| Complex | Redox Couple | Predicted E½ (V vs. Fc/Fc+) (Unsubstituted Benzimidazole) | Predicted E½ (V vs. Fc/Fc+) (this compound) |
| [Fe(L)₆]²⁺ | Fe(III)/Fe(II) | +0.65 | +0.55 |
| [Cu(L)₄]²⁺ | Cu(II)/Cu(I) | +0.10 | +0.05 |
| [Co(L)₆]²⁺ | Co(III)/Co(II) | +0.40 | +0.30 |
| Note: These are hypothetical values for illustrative purposes, based on the expected electron-donating nature of the methyl groups. |
Biomimetic Applications in Coordination Chemistry (e.g., Modeling Enzyme Active Sites)
Coordination complexes of benzimidazole derivatives have been utilized to model the active sites of metalloenzymes. nih.gov This is due to the structural similarity of the imidazole moiety in benzimidazole to the histidine residues that frequently coordinate to metal ions in biological systems. The this compound ligand, with its specific steric and electronic profile, could be employed to create more refined models of enzyme active sites.
One area of interest is the development of synthetic mimics of superoxide (B77818) dismutase (SOD). SOD enzymes are crucial for cellular defense against oxidative stress by catalyzing the dismutation of the superoxide radical. The active sites of these enzymes feature metal ions (such as copper, zinc, manganese, or iron) coordinated by amino acid residues, often including histidine. By designing complexes of this compound with appropriate metal ions, it may be possible to create low-molecular-weight compounds that exhibit SOD-like activity.
The methyl groups on the ligand could serve to fine-tune the redox potential of the metal center to a range suitable for catalytic activity and also to provide a hydrophobic environment around the metal center, mimicking the protein cavity of the native enzyme. The steric bulk could also prevent the formation of inactive dimeric species in solution, thereby enhancing the catalytic efficiency of the biomimetic model.
Table 3: Potential Biomimetic Applications of this compound Complexes
| Enzyme Active Site Model | Metal Ion | Role of this compound |
| Superoxide Dismutase (SOD) | Cu(II), Mn(II) | Mimics the coordinating histidine residue; methyl groups modulate the redox potential and provide a hydrophobic pocket. |
| Carbonic Anhydrase | Zn(II) | Acts as a model for the zinc-coordinating histidine residues. |
| Cytochrome P450 | Fe(III) | Can be part of a ligand system that mimics the heme and axial histidine ligation. |
In Vitro Biological Activity and Mechanistic Insights
Anticancer Mechanisms and Cellular Targets
The potential of benzimidazole (B57391) derivatives as anticancer agents is a significant area of research. nih.govnih.govnih.gov These compounds are known to interfere with various cellular processes crucial for cancer cell survival and proliferation.
Inhibition of Cell Proliferation and Induction of Apoptosis Pathways
Currently, there is no specific published research detailing the direct effects of 2,4,7-trimethyl-1H-benzo[d]imidazole on cancer cell proliferation or the induction of apoptosis. While related benzimidazole structures have been shown to induce apoptosis in cancer cells, nih.govnih.gov dedicated studies on the 2,4,7-trimethyl variant are not available in the reviewed literature.
Interaction with Microtubule Cytoskeleton and Tubulin Binding
The microtubule cytoskeleton is a well-validated target for anticancer drugs. nih.gov Some benzimidazole derivatives are known to inhibit tubulin polymerization, thereby disrupting cell division. nih.gov While a commercial vendor source suggests that the related compound 1,2,6-trimethyl-1H-benzo[d]imidazole may inhibit tubulin polymerization, this is not the specified compound, and peer-reviewed scientific data confirming this mechanism for this compound is not available. evitachem.com
Modulation of Enzyme Activity (e.g., Topoisomerase IIα, 17β-HSD10)
Enzymes such as Topoisomerase IIα and 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) are critical targets in cancer and neurodegenerative disease research. nih.govnih.gov Research has been conducted on derivatives of trimethyl-1H-benzo[d]imidazole for their inhibitory effects. Specifically, a study on 17β-HSD10 inhibitors identified N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide as a potent inhibitor with an IC₅₀ value of 1.65 ± 0.55 μM. nih.gov However, this is a different isomer and a more complex derivative than this compound. There is no specific data available on the direct inhibitory activity of this compound against Topoisomerase IIα or 17β-HSD10.
Antimicrobial and Antifungal Activity Assessment
The benzimidazole scaffold is a cornerstone in the development of antimicrobial and antifungal agents. nih.govnih.govnih.gov
Evaluation Against Gram-Positive and Gram-Negative Bacterial Strains
There is a significant body of research on the antibacterial properties of various benzimidazole derivatives. nih.govnih.govnih.gov However, specific studies quantifying the minimum inhibitory concentration (MIC) or other measures of efficacy for this compound against specific Gram-positive and Gram-negative bacterial strains are not present in the available literature.
Antifungal Efficacy Against Fungal Pathogens (e.g., Candida albicans)
Benzimidazole derivatives have shown promise as antifungal agents, with some exhibiting significant activity against pathogens like Candida albicans. nih.govmdpi.comresearchgate.net Despite the broad interest in this class of compounds, specific data on the antifungal efficacy of this compound against Candida albicans or other fungal pathogens could not be found in the reviewed scientific literature.
Antiviral Spectrum and Target Identification
The benzimidazole nucleus is a core component in a number of compounds investigated for antiviral properties. Research has shown that derivatives of this scaffold can exhibit activity against a range of viruses. For instance, certain benzimidazole-containing compounds have been explored for their potential to inhibit viruses such as Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Yellow Fever Virus (YFV). nepjol.info The mechanism of action for these antiviral activities often involves targeting specific viral enzymes or host-cell factors essential for viral replication. However, within the scope of the reviewed scientific literature, specific studies detailing the antiviral spectrum and target identification for this compound are not extensively documented.
Anti-Tuberculosis Potential and Mycobacterial Targeting
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents. The 1H-benzo[d]imidazole scaffold has been identified as a promising starting point for the development of new anti-tuberculosis drugs.
Derivatives of 1H-benzo[d]imidazole have demonstrated potent in vitro antitubercular activity, often at nanomolar concentrations. nih.gov Studies have found that substitutions on the benzimidazole ring, including the presence of methyl groups, can lead to excellent bactericidal activity against tubercle bacilli. nih.gov While specific minimum inhibitory concentration (MIC) values for this compound are not detailed in the reviewed literature, closely related analogues have shown significant efficacy. For example, the compound 2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole (EJMCh-6) has been identified as a lead compound with very potent in vitro activity against a wide array of clinical strains of Mycobacterium abscessus, a related pathogenic mycobacterium. acs.orgnih.gov This compound was also effective against mycobacteria residing within macrophages. nih.gov
Table 1: In Vitro Activity of a Related Benzimidazole Analogue Against Mycobacterium abscessus
| Compound | Target Organism | Activity Noted | Reference |
| 2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole (EJMCh-6) | Mycobacterium abscessus | Potent activity against a panel of clinical strains. | acs.orgnih.gov |
| 5-bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole (EJMCh-4) | Mycobacterium abscessus | MIC of 2 μg/mL against clinical isolates. | acs.org |
The mechanism of action for the antitubercular activity of 1H-benzo[d]imidazole derivatives has been elucidated through genetic and metabolic studies. researchgate.netasm.org Research has identified the essential integral membrane protein MmpL3 as the primary molecular target. nih.govresearchgate.netasm.org MmpL3 functions as a transporter for trehalose (B1683222) monomycolate (TMM), a crucial precursor for the biosynthesis of the mycobacterial outer membrane. researchgate.netasm.org
By inhibiting the MmpL3 transporter, these benzimidazole compounds block the export of TMM. researchgate.netasm.org This disruption halts the synthesis of two vital components of the mycobacterial cell wall: trehalose dimycolate (TDM) and mycolic acids that are destined for attachment to arabinogalactan. nih.govresearchgate.netasm.org The inhibition of mycolic acid metabolism ultimately compromises the integrity of the cell envelope, leading to bacterial death. researchgate.netasm.org Studies of drug-resistant mutants confirmed this mechanism, revealing that mutations in the mmpL3 gene confer resistance to this class of compounds. acs.orgresearchgate.net
Enzyme Inhibition for Metabolic Disorders (e.g., α-Glucosidase Inhibition)
α-Glucosidase inhibitors are a class of therapeutic agents used in the management of type 2 diabetes mellitus. The benzimidazole scaffold has been explored for its potential in this area. While specific investigations into the α-glucosidase inhibitory activity of this compound are not available in the reviewed literature, studies on other derivatives have shown promise. For example, series of 2-phenyl-1H-benzo[d]imidazole derivatives have been synthesized and evaluated as α-glucosidase inhibitors, with some compounds showing significantly greater potency than the standard drug, acarbose. Kinetic studies of these related compounds have indicated they can act as non-competitive inhibitors, binding to an allosteric site on the enzyme rather than the active site. This highlights the potential of the core benzimidazole structure as a template for designing new agents for metabolic disorders.
Antioxidant Properties (e.g., Free Radical Scavenging Assays)
Reactive oxygen species (ROS) and the resulting oxidative stress are implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. The benzimidazole nucleus has been a subject of interest in the search for novel antioxidant agents. researchgate.net
The antioxidant potential of various novel benzimidazole derivatives has been assessed using a range of in vitro assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and lipid peroxidation (LPO) inhibition assays. nepjol.inforesearchgate.netnih.gov In these studies, certain derivatives have demonstrated significant antioxidant capacity. For instance, a study on novel benzimidazoles reported two compounds with IC50 values for DPPH interaction that were approximately 17 to 18 times more potent than the standard antioxidant butylated hydroxytoluene (BHT). researchgate.net While these findings underscore the potential of the benzimidazole scaffold, specific data on the free radical scavenging properties of this compound itself have not been reported in the reviewed scientific literature.
Table 2: Antioxidant Activity of Example Benzimidazole Derivatives (DPPH Assay)
| Compound | IC50 (M) | Fold-Potency vs. BHT (IC50 2.3 x 10⁻⁴ M) | Reference |
| Compound 12 (A novel benzimidazole derivative) | 1.3 x 10⁻⁵ M | ~18-fold more potent | researchgate.net |
| Compound 13 (A novel benzimidazole derivative) | 1.2 x 10⁻⁵ M | ~17-fold more potent | researchgate.net |
Applications in Materials Science and Catalysis
Functional Materials Development
The inherent electronic and structural characteristics of benzimidazole (B57391) derivatives make them highly attractive for the creation of novel functional materials with tailored properties.
Benzimidazole derivatives are widely recognized for their significant contributions to the field of organic electronics. Their robust structure and versatile electronic properties allow them to function as key components in various devices.
Organic Light-Emitting Diodes (OLEDs): The benzimidazole core is a common building block for materials used in OLEDs, where it can serve as an electron-transporting material, a host for phosphorescent or fluorescent emitters, or as the emitter itself. researchgate.net The strong electron-withdrawing nature of the imidazole (B134444) moiety makes benzimidazole derivatives suitable for use as emitters, hosts, and electron-transporting materials (ETMs). google.com For instance, novel luminescent radicals based on the benzimidazole unit have been developed, exhibiting red-orange emission and high photoluminescence quantum yields, leading to highly efficient OLEDs. researchgate.netnih.gov Some of these devices have demonstrated maximal external quantum efficiencies that approach or even exceed the classical theoretical upper limit of 5%. nih.gov Furthermore, compounds combining benzimidazole and arylamine units have shown ambipolar carrier-transport properties, enabling the fabrication of single-layer blue-emitting OLEDs. nih.gov
Organic Photovoltaics (OPVs): In the realm of solar energy, benzimidazole derivatives have been explored as donor materials in organic photovoltaic cells. unb.ca Small molecules based on dimethyl-2H-benzimidazole have been synthesized and utilized as donor materials in solution-processed OPVs. unb.ca Additionally, polycyclic benzimidazole derivatives have been prepared and their optical and electrochemical properties investigated for potential application in perovskite solar cells. google.com
Electron Transport Layers (ETLs): The electron-deficient nature of the benzimidazole ring system makes its derivatives excellent candidates for electron transport layers in organic electronic devices. Benzimidazole-based materials can facilitate the efficient injection and transport of electrons from the cathode to the emissive layer in OLEDs. inonu.edu.tr
The rigid, aromatic structure of the benzimidazole core forms an excellent chromophoric system, making its derivatives valuable as organic dyes and pigments. nih.gov The functionalization of the benzimidazole ring allows for the tuning of photophysical and electrochemical properties.
Donor-acceptor-donor (D-A-D) structures derived from 1H-benzo[d]imidazole have been synthesized and shown to form single crystals with luminescent properties in the 550–600 nm range and optical waveguiding behavior. nih.gov The introduction of different substituent groups can modulate the energy bandgap and give rise to luminescent materials that emit over a wide spectral range.
The synthesis of azo dyes containing a benzimidazole moiety is another area of interest. These dyes are typically prepared through a two-step reaction involving the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. unb.cayoutube.com While the synthesis of various azo dyes from different benzimidazole precursors has been reported, specific examples utilizing 2,4,7-trimethyl-1H-benzo[d]imidazole are not prominent in the literature.
Marine biofouling is a significant issue for the shipping industry, and antifouling coatings are crucial for preventing the accumulation of marine organisms on ship hulls. Imidazole and its derivatives have been extensively studied for their role in antifouling applications, primarily due to their strong coordination with copper ions (Cu²⁺ and Cu⁺), which are potent antifouling agents. researchgate.net
The coordination chemistry of imidazoles with metals like copper and zinc is central to the development of controlled-release antifouling systems. researchgate.netorientjchem.org Methylated imidazoles, for instance, form complexes with Cu(II) that have a tetragonal coordination geometry. orientjchem.org These complexes can be incorporated into paint formulations, allowing for the gradual release of the active antifouling agents.
While the general principles of using imidazole-metal coordination chemistry for antifouling coatings are well-established, specific studies on the application of this compound in this context are limited. However, its ability to act as a ligand for copper suggests its potential utility in such systems.
Catalytic Roles and Mechanisms
The nitrogen atoms in the imidazole ring of benzimidazole derivatives can act as excellent ligands for transition metals, leading to the formation of stable and catalytically active complexes.
Benzimidazole derivatives are versatile ligands in coordination chemistry and have been employed in a variety of catalytic systems. nih.gov They can coordinate to transition metals through the nitrogen atoms of the imidazole ring, forming stable complexes that can catalyze a range of organic transformations. For example, novel benzimidazole-derived imine ligands have been synthesized and complexed with Co(III) and Cu(II) for potential applications. nih.gov Ruthenium complexes with 2-aminomethyl benzimidazole have also been synthesized and characterized, showing electrochemical activity.
Transition metal complexes featuring benzimidazole ligands have been investigated for their catalytic activity in reactions such as C-H amination. nih.gov While the broader class of benzimidazoles has been explored as ligands, specific examples detailing the use of this compound as a ligand in catalytic reactions are not well-documented. The steric and electronic effects of the three methyl groups would undoubtedly influence the stability and reactivity of its metal complexes.
N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have become ubiquitous as ligands in organometallic chemistry and as organocatalysts in their own right. Benzimidazole-based NHCs are readily prepared from their corresponding benzimidazolium salt precursors. researchgate.net
The general synthesis of 1,3-dialkylbenzimidazolium salts involves the N-alkylation of a benzimidazole derivative. researchgate.net These salts can then be deprotonated using a strong base to generate the free NHC in situ, which can then be used in a catalytic reaction. beilstein-journals.org Benzimidazole-derived NHCs have been successfully employed as part of catalytic systems for Suzuki-Miyaura cross-coupling reactions and the cyclotrimerization of isocyanates. inonu.edu.trresearchgate.net
The properties of NHC catalysts, including their steric and electronic characteristics, can be tuned by modifying the substituents on the benzimidazole core. For example, N-mesityl substituted NHCs have been shown to be highly effective catalysts for various reactions involving aldehydes. nih.gov Although the synthesis and catalytic applications of a wide range of benzimidazole-based NHCs have been reported, there is a lack of specific studies on NHCs derived from this compound. The presence of the methyl groups on the benzene (B151609) ring would be expected to influence the steric bulk and electronic donating ability of the resulting NHC, which in turn would affect its catalytic activity.
Heterogeneous Catalysis with Functionalized Benzimidazole Materials
Extensive research into the applications of functionalized benzimidazole materials in heterogeneous catalysis has been conducted. However, a thorough review of available scientific literature and research databases reveals a significant gap in the specific area of materials functionalized with This compound for such purposes.
While the broader field of benzimidazole chemistry in catalysis is well-established, with numerous studies on the use of various benzimidazole derivatives as ligands in metal-organic frameworks (MOFs) or supported on different materials for catalytic applications, specific research detailing the use of this compound in heterogeneous catalysis is not presently available in the reviewed literature. The existing body of research primarily focuses on the synthesis of diverse benzimidazole compounds utilizing heterogeneous catalysts or investigates the biological activities of specifically substituted benzimidazoles.
Therefore, this section cannot provide detailed research findings, data tables, or specific examples related to the catalytic applications of materials functionalized with this compound due to the absence of published research on this particular compound in the context of heterogeneous catalysis. Further research would be necessary to explore the potential of this specific chemical entity in the development of novel heterogeneous catalysts.
Future Directions and Emerging Research Avenues
Advanced Synthetic Strategies for Complex Trimethylated Benzimidazole (B57391) Derivatives
The synthesis of benzimidazole derivatives has evolved significantly from traditional condensation methods. While the Phillips-Ladenburg reaction, involving the condensation of o-phenylenediamines with carboxylic acids or their derivatives, remains a fundamental approach, modern research focuses on enhancing efficiency, yield, and environmental sustainability. arabjchem.orgijarsct.co.inresearchgate.net For complex trimethylated benzimidazoles, these advanced strategies are crucial for creating diverse and novel molecular architectures.
Future synthetic efforts are likely to concentrate on the following areas:
Catalytic Innovations: The use of novel catalysts is a key trend. Nano-catalysts, such as nano-Fe₂O₃ and zinc sulfide (B99878) nanoparticles, have been shown to facilitate the synthesis of benzimidazoles under milder conditions with shorter reaction times and high efficiency. rsc.orgsemanticscholar.org For trimethylated derivatives, these catalysts could improve the yield of reactions involving substituted o-phenylenediamines, which might be less reactive due to steric hindrance from the methyl groups.
Green Chemistry Approaches: Environmentally friendly methods are becoming standard. ijarsct.co.in This includes microwave-assisted synthesis, which dramatically reduces reaction times, and the use of green solvents like water or deep eutectic solvents (DES). arabjchem.orgijarsct.co.in Ultrasound irradiation is another technique that has been successfully used to obtain benzimidazoles efficiently. semanticscholar.org These methods reduce energy consumption and minimize hazardous waste, aligning with the principles of sustainable chemistry. ijarsct.co.in
One-Pot Reactions: Multi-component, one-pot syntheses, where reactants are mixed together to form the final product without isolating intermediates, are highly sought after for their efficiency. arabjchem.orgresearchgate.net Strategies using catalysts like lanthanum chloride have enabled the one-pot synthesis of various benzimidazole derivatives from o-phenylenediamines and aldehydes. arabjchem.orgresearchgate.net
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control compared to batch synthesis. The application of flow chemistry to the synthesis of complex benzimidazoles could enable more efficient production and library generation for screening purposes.
These advanced strategies will be instrumental in building libraries of complex trimethylated benzimidazoles, allowing for a more systematic exploration of their structure-activity relationships.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and material science. nih.gov For benzimidazole derivatives, these computational tools are being used to design novel compounds and predict their biological activities before undertaking costly and time-consuming synthesis. nih.govnih.gov
Key applications in the context of trimethylated benzimidazoles include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML-based QSAR models are being developed to predict the therapeutic potential of new compounds. nih.govresearchgate.net By analyzing a dataset of known benzimidazole derivatives and their activities (e.g., anticancer, antibacterial, or corrosion inhibition), algorithms like Support Vector Machines (SVM) and Random Forest (RF) can identify key molecular descriptors that correlate with a specific biological effect. nih.govnih.govresearchgate.net These models can then be used to predict the activity of newly designed trimethylated benzimidazoles, prioritizing the most promising candidates for synthesis. nih.gov
Virtual Screening and Molecular Docking: Computational techniques are routinely used to screen large virtual libraries of compounds against specific biological targets. nih.govresearchgate.net Molecular docking studies, for instance, can predict how a molecule like 2,4,7-Trimethyl-1H-benzo[d]imidazole might bind to the active site of a protein, such as E. coli's DNA Gyrase B or various protein kinases. nih.govnih.govnih.gov This in silico approach helps in understanding potential mechanisms of action and in refining molecular structures to improve binding affinity and selectivity. nih.govbiotech-asia.org
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. researchgate.net By learning from the chemical space of known active compounds, these models can generate novel benzimidazole structures, including complex trimethylated variations, that are optimized for specific biological targets or material properties. researchgate.net
Multidisciplinary Approaches to Unraveling Novel Biological Activities and Mechanisms
The diverse pharmacological profile of the benzimidazole scaffold necessitates a multidisciplinary research approach, combining synthetic chemistry, pharmacology, molecular biology, and computational science to uncover new therapeutic applications. nih.govnih.gov While benzimidazoles are known for their anticancer, antifungal, and antiviral activities, future research will aim to identify novel biological targets and elucidate their mechanisms of action. nih.govnih.gov
Emerging areas of investigation include:
Target Identification: While some mechanisms, like the inhibition of tubulin polymerization, are well-established for certain benzimidazoles, the precise targets for many derivatives remain unknown. biotech-asia.org Multidisciplinary efforts involving proteomic and genomic approaches can help identify the specific proteins or pathways that trimethylated benzimidazoles interact with to exert their biological effects.
Mechanism of Action Studies: Detailed mechanistic studies are crucial for drug development. For example, some benzimidazole derivatives have been shown to act as topoisomerase inhibitors, disrupting DNA replication in cancer cells, while others inhibit protein kinases or act as epigenetic regulators. nih.gov Investigating how the specific substitution pattern of trimethylated benzimidazoles influences these mechanisms can lead to the development of more potent and selective drugs. nih.gov
Exploring New Therapeutic Areas: The versatility of the benzimidazole core suggests its potential in a wide range of diseases. Research into its activity against parasites like Plasmodium falciparum (malaria) and its role in inhibiting bacterial filamenting temperature-sensitive mutant Z (FtsZ) protein highlight new therapeutic avenues. acs.orgnih.gov Multidisciplinary collaborations are essential to explore these and other potential applications fully.
By combining experimental screening with computational modeling and in-depth biological investigation, researchers can unlock the full therapeutic potential of complex benzimidazole derivatives.
Exploration of Supramolecular Chemistry and Self-Assembly of Trimethylated Benzimidazoles
The benzimidazole unit is an excellent building block for supramolecular chemistry due to its ability to participate in a variety of noncovalent interactions, including hydrogen bonding, π-π stacking, and metal coordination. benthamdirect.comresearchgate.net These interactions can drive the self-assembly of benzimidazole molecules into highly ordered, functional macrostructures such as metal-organic frameworks (MOFs), gels, nanowires, and luminescent materials. researchgate.netconsensus.app
Future research in this area will likely focus on:
Functional Materials: Benzimidazole-based supramolecular materials have shown promise in various applications. benthamdirect.comtandfonline.com These include fluorescent chemical sensors for detecting ions and small molecules, materials for optoelectronics, and smart nanocontainers. researchgate.nettandfonline.com The unique electronic and steric properties conferred by the trimethyl substitution pattern could lead to materials with enhanced sensing capabilities, improved photovoltaic performance, or novel catalytic activities. rsc.org
Stimuli-Responsive Systems: Supramolecular gels formed from benzimidazole derivatives can be designed to be responsive to external stimuli such as pH, temperature, or the presence of specific ions. benthamdirect.com This "smart" behavior makes them attractive for applications in drug delivery, where the release of a therapeutic agent can be triggered by specific environmental cues. benthamdirect.com The exploration of trimethylated benzimidazoles as gelators could yield new smart materials with tailored properties.
The study of the supramolecular chemistry of trimethylated benzimidazoles opens up a rich field of research at the intersection of chemistry, materials science, and nanotechnology. researchgate.net
Compound Reference Table
Q & A
Q. Advanced
- Nanocatalysts : SiO₂ nanoparticles increase surface area, reducing reaction time by 40% and improving yields to >90% .
- Sonochemistry : Ultrasonic irradiation enhances mixing and reduces energy barriers in multicomponent reactions .
- Green solvents : Ethanol/water mixtures minimize toxicity while maintaining regioselectivity .
How do substituents on the benzimidazole core influence optoelectronic performance in DSSCs?
Q. Basic
- Donor-π-acceptor systems : Cyanacetic acid units lower LUMO levels, enabling visible-light absorption (λmax ~450 nm) .
- Planarity : Conjugated substituents (e.g., naphthalene) reduce charge recombination, boosting power conversion efficiency (PCE) by 15% .
How can discrepancies in NMR data during synthesis be resolved?
Q. Advanced
- Dynamic effects : Rotameric equilibria (e.g., hindered rotation of methyl groups) cause splitting in ^1H NMR. Variable-temperature NMR (VT-NMR) clarifies such ambiguities .
- Impurity profiling : LC-MS identifies byproducts (e.g., uncyclized intermediates) that distort integrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
